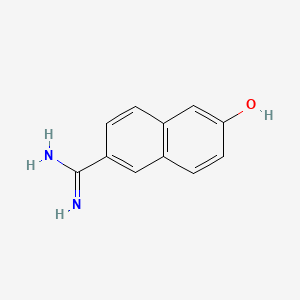

6-Amidino-2-naphthol

概要

説明

6-Amidino-2-naphthol is a chemical compound with the molecular formula C11H10N2O. It is known for its role as an intermediate in the synthesis of nafamostat mesylate, a potent serine protease inhibitor used in medical treatments. The compound is characterized by the presence of an amidino group attached to the naphthol structure, which contributes to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amidino-2-naphthol typically involves multiple steps starting from 6-hydroxy-2-naphthaldehyde. One common method includes the following steps :

Addition-Elimination Reaction: 6-hydroxy-2-naphthaldehyde reacts with hydroxylamine hydrochloride in dimethyl sulfoxide to form 6-cyano-2-naphthol.

Pinner Reaction: The 6-cyano-2-naphthol undergoes a Pinner reaction in a hydrochloric acid/methanol solution to yield 6-hydroxy-2-naphthalene imino methyl ester hydrochloride.

Aminolysis: Ammonia gas is introduced to carry out an aminolysis reaction, producing this compound.

Conversion to Methanesulfonate: The final step involves reacting this compound with sodium bicarbonate and methanesulfonic acid to obtain this compound methanesulfonate.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using safer and more efficient reagents, avoiding highly toxic substances like copper cyanide, and employing improved reaction conditions to enhance yield and purity .

化学反応の分析

Types of Reactions

6-Amidino-2-naphthol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amidino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the amidino group under mild conditions.

Major Products

The major products formed from these reactions include quinones, amine derivatives, and various substituted naphthols .

科学的研究の応用

Biochemical Applications

1. Inhibition of Serine Proteases

6-Amidino-2-naphthol is known for its potent inhibitory effects on serine proteases, which are crucial enzymes involved in various physiological processes such as coagulation and inflammation. The inhibition mechanism involves:

- Covalent Bond Formation : The compound binds to the active site of serine proteases, effectively blocking substrate access and halting enzymatic activity.

- Impact on Cellular Functions : This inhibition modulates enzymatic activity linked to inflammatory responses, presenting potential therapeutic applications in conditions characterized by excessive protease activity.

2. Role in Mass Spectrometry

The compound serves as a derivatization reagent that enhances peptide fragmentation during mass spectrometry analyses. This application is vital for protein characterization and understanding protein interactions.

3. Detection of Arginine Residues

this compound plays a critical role in identifying arginine residues within proteins, aiding in protein characterization and interaction studies. This capability is essential for advancing knowledge in proteomics.

Therapeutic Potential

This compound is primarily recognized as a metabolite of Nafamostat Mesilate, a synthetic serine protease inhibitor used to manage excessive blood loss during surgical procedures. Understanding its metabolism and pharmacokinetics is crucial for evaluating the efficacy and safety profiles of Nafamostat Mesilate.

Several studies have highlighted the biological activity and therapeutic potential of this compound:

- Inhibition Studies : Research has demonstrated that this compound significantly inhibits serine protease activity, impacting coagulation pathways and inflammatory responses. These effects were observed in both in vitro and in vivo models, suggesting therapeutic applications in managing conditions characterized by excessive protease activity.

- Protein Interaction Analysis : The compound's interaction with arginine residues has been utilized to enhance peptide fragmentation techniques, improving mass spectrometry results for protein analysis.

- Synthesis Innovations : New synthesis methods for producing this compound emphasize environmentally friendly practices by avoiding toxic reagents, making it safer for industrial applications.

Feasible Synthetic Routes

The synthesis of this compound involves several steps that avoid toxic reagents like copper cyanide, thus promoting safer practices:

- Starting Material : The process begins with 6-hydroxy-2-naphthaldehyde.

- Addition-Elimination Reaction : Conducted with hydroxylamine hydrochloride in dimethyl sulfoxide to yield 6-cyano-2-naphthol.

- Pinner Reaction : This step involves reacting 6-cyano-2-naphthol with HCl/methanol to produce 6-hydroxy-2-naphthalene imino methyl ester hydrochloride.

作用機序

The mechanism of action of 6-Amidino-2-naphthol involves its interaction with various molecular targets. As a metabolite of nafamostat mesylate, it inhibits serine proteases, including thrombin, factor Xa, and factor XIIa. This inhibition prevents the proteolysis of fibrinogen into fibrin, thereby exerting anticoagulant effects. Additionally, it has been shown to suppress potassium influx in erythrocytes by inhibiting a Na-K ATPase dependent pathway .

類似化合物との比較

Similar Compounds

6-Bromo-2-naphthol: Similar structure but with a bromine atom instead of an amidino group.

6-Cyano-2-naphthol: Contains a cyano group instead of an amidino group.

6-Methoxy-2-naphthol: Features a methoxy group in place of the amidino group.

6-Amino-2-naphthol: Has an amino group instead of an amidino group.

Uniqueness

6-Amidino-2-naphthol is unique due to its amidino group, which imparts specific chemical reactivity and biological activity. This makes it particularly valuable as an intermediate in pharmaceutical synthesis and as a research tool in studying enzyme inhibition and other biochemical processes .

生物活性

6-Amidino-2-naphthol is a compound that has garnered attention due to its significant biological activity, particularly in the realm of pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, and various applications, supported by data tables and case studies.

Overview of this compound

Chemical Properties:

- Molecular Formula: CHNO

- Molecular Weight: 222.67 g/mol

- CAS Number: 66217-10-5

This compound is primarily known as a metabolite of nafamostat mesylate, a potent protease inhibitor used in clinical settings. Its structural characteristics allow it to interact with various biological targets, influencing several biochemical pathways.

This compound functions primarily as an inhibitor of serine proteases, which are crucial in numerous physiological processes including coagulation and inflammation. The compound binds to the active site of these enzymes, preventing substrate access and leading to inhibition of enzymatic activity.

Inhibition Mechanism

The binding mechanism involves the formation of a covalent bond with the serine residue at the enzyme's active site. This action effectively blocks the catalytic function of the enzyme, thereby modulating its activity.

| Property | Description |

|---|---|

| Enzyme Target | Serine proteases |

| Inhibition Type | Competitive and irreversible inhibition |

| Biological Pathways Affected | Coagulation, inflammation, and protein metabolism |

| Stability | Stable under normal conditions; should be stored under inert gas |

| Solubility | Soluble in organic solvents; limited solubility in water |

Cellular Effects

The cellular effects of this compound are profound, particularly in its ability to inhibit serine proteases. This inhibition can lead to alterations in cellular signaling pathways, affecting processes such as cell migration and apoptosis.

Case Study: Inhibition of TMPRSS Proteases

Recent studies have demonstrated the efficacy of this compound in inhibiting transmembrane protease serine 11D (TMPRSS11D). In vitro assays revealed that it exhibits a Ki value of approximately 71 µM against TMPRSS11D, indicating its potential as a therapeutic agent for conditions mediated by this enzyme .

Applications in Research and Medicine

This compound has several applications across different fields:

-

Pharmaceutical Development:

- Used as an intermediate in synthesizing drugs targeting serine proteases.

- Its role as a metabolite of nafamostat highlights its importance in drug metabolism studies.

-

Biochemical Assays:

- Employed in assays designed to study protein interactions and enzyme kinetics.

- Acts as a derivatization reagent to enhance peptide fragmentation in mass spectrometry.

- Clinical Research:

特性

IUPAC Name |

6-hydroxynaphthalene-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,14H,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKSSXOMKDEKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973765 | |

| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58200-88-7 | |

| Record name | 6-Amidino-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-Amidino-2-naphthol exert its inhibitory effects, and what are the downstream consequences?

A1: this compound acts as a leaving group in protease inhibitors like nafamostat mesilate (FUT-175). [, ] These inhibitors, often esters of this compound and another pharmacologically active molecule, are hydrolyzed by carboxyl-esterases in vivo. [] While the intact molecules exhibit strong inhibitory effects against various proteases, it's crucial to note that this compound itself displays significantly weaker inhibitory activity compared to the parent compound. [, ] This difference in potency suggests a mechanism where the intact molecule, rather than the liberated this compound, is primarily responsible for the observed protease inhibition.

Q2: Could you provide the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C11H10N2O, and its molecular weight is 186.21 g/mol.

Q3: What can you tell us about the stability of this compound in aqueous solutions?

A3: In aqueous solutions, this compound, particularly as part of the compound FUT-187, undergoes hydrolysis to form 4-(4,5-dihydro-1H-imidazol-2-yl)amino]benzoic acid (IABA) and this compound. [] This hydrolysis follows pseudo-first-order kinetics. Notably, acidic conditions between pH 2 and pH 3 enhance the stability of FUT-187, while exposure to xenon light leads to its decomposition, yielding IABA, this compound, and a benzophenone derivative. []

Q4: What insights do we have into the pharmacokinetic properties of this compound, particularly its absorption, distribution, metabolism, and excretion?

A4: Studies using radiolabeled this compound, as part of FUT-187, have revealed crucial information about its pharmacokinetic profile. Following oral administration in rats, the compound exhibits higher blood levels of radioactivity compared to its counterpart IABA within FUT-187. [] This suggests that FUT-187 is readily hydrolyzed in vivo, and the this compound moiety might be more readily absorbed. Distribution studies show a high affinity for tissues like the liver, kidney, lung, and pancreas, with concentrations significantly exceeding those observed in blood. [] The compound undergoes metabolism primarily through conjugation, with glucuronide metabolites identified in urine. [, ] Excretion occurs mainly through the fecal route, indicating significant biliary elimination. [, ] Importantly, no significant accumulation in tissues was observed, even after repeated dosing. []

Q5: Have there been any studies investigating the toxicological profile and safety aspects of this compound?

A6: While detailed toxicological data specifically for this compound might be limited, it's important to recognize that this compound is a metabolite of drugs like nafamostat mesilate, which has a known safety and tolerability profile. [] Investigating the potential toxicity of this compound, particularly in comparison to its parent compounds, could offer valuable insights. This evaluation might involve assessing its effects on various organ systems and evaluating potential long-term consequences.

Q6: How is this compound typically analyzed and quantified in various matrices?

A7: While specific analytical methods for this compound are not extensively detailed in the provided research, it's plausible that techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry, are employed for its detection and quantification. These methods offer the sensitivity and selectivity needed to analyze this compound in complex biological matrices. Validating these analytical methods to ensure accuracy, precision, and specificity is critical for reliable data interpretation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。